![molecular formula C16H25ClN2O3S B5639462 ((3S*,5R*)-1-[(5-chloro-2-thienyl)carbonyl]-5-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-3-yl)methanol](/img/structure/B5639462.png)
((3S*,5R*)-1-[(5-chloro-2-thienyl)carbonyl]-5-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidinyl methanol compounds involves condensation reactions, typically utilizing solvents like methylene dichloride and bases such as triethylamine. These compounds are characterized by spectroscopic techniques and confirmed by X-ray crystallography, indicating a meticulous synthesis process designed to achieve high purity and specificity in the final product (Benakaprasad et al., 2007).
Molecular Structure Analysis
X-ray crystallography studies provide detailed insights into the molecular structure of synthesized compounds, revealing that the piperidine ring often adopts a chair conformation. This analysis helps in understanding the spatial arrangement and potential reactive sites of the molecule, crucial for predicting its chemical behavior and interactions (Girish et al., 2008).
Chemical Reactions and Properties
These compounds typically exhibit a range of chemical reactions, including condensation with various reagents to introduce or modify functional groups. Such reactions are pivotal for further functionalization or for enhancing the molecule's reactivity towards specific targets. The detailed mechanism of these reactions often involves intermediate formation and subsequent transformation to yield the desired product (Eckhardt et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically determined through empirical studies, including thermal analysis and solubility testing, providing insights into the compound's stability and compatibility with various solvents or formulations (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are central to the compound's potential applications. Studies often involve computational and spectroscopic methods to predict and confirm these properties, offering a comprehensive understanding of how the compound behaves under different chemical conditions. For instance, density functional theory (DFT) calculations can predict the molecule's reactivity and interaction potential, which is invaluable for designing further synthetic steps or applications (Fatma et al., 2017).
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[(3S,5R)-3-(hydroxymethyl)-5-[[2-methoxyethyl(methyl)amino]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3S/c1-18(5-6-22-2)8-12-7-13(11-20)10-19(9-12)16(21)14-3-4-15(17)23-14/h3-4,12-13,20H,5-11H2,1-2H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGQGMIPBOSYGQ-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC)C[C@H]1C[C@@H](CN(C1)C(=O)C2=CC=C(S2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3S*,5R*)-1-[(5-chloro-2-thienyl)carbonyl]-5-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-3-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5639380.png)
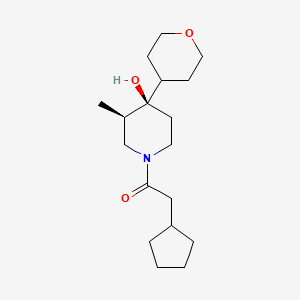
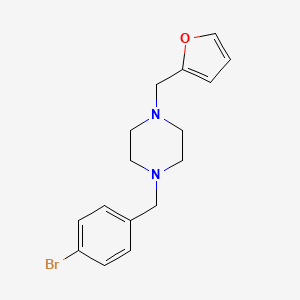
![(3aR*,6aR*)-2-allyl-5-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5639404.png)
![4-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5639407.png)
![1-ethyl-4-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}piperazine-2,3-dione](/img/structure/B5639412.png)
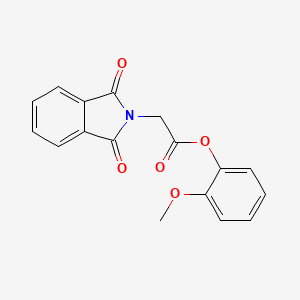
![N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5639419.png)
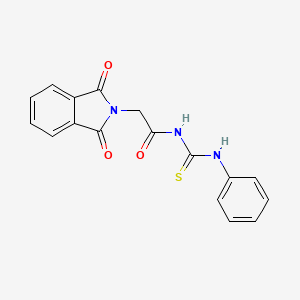
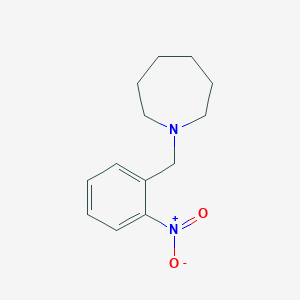
![5-[(4-methyl-1-piperazinyl)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5639453.png)
![N-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-carboxamide](/img/structure/B5639458.png)
![4-fluoro-N-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5639465.png)
![N-({5-[(3-methyl-1-benzofuran-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5639473.png)